2,4-Difluoro-1-(isocyanatomethyl)benzene
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Overview
Description
2,4-Difluoro-1-(isocyanatomethyl)benzene is an organic compound with the molecular formula C8H5F2NO and a molecular weight of 169.13 g/mol . This compound is characterized by the presence of two fluorine atoms and an isocyanatomethyl group attached to a benzene ring. It is commonly used in various chemical synthesis processes and has applications in multiple scientific fields.
Preparation Methods
The synthesis of 2,4-Difluoro-1-(isocyanatomethyl)benzene typically involves the reaction of 2,4-difluorobenzylamine with phosgene or triphosgene under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
2,4-Difluoro-1-(isocyanatomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced products, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, the reaction with an amine would yield a urea derivative, while reaction with an alcohol would produce a carbamate.
Scientific Research Applications
2,4-Difluoro-1-(isocyanatomethyl)benzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibitors and protein modifications. Its ability to form stable urea and carbamate linkages makes it useful in probing biological systems.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs and therapeutic agents. Its reactivity with biological nucleophiles allows for the design of targeted drug delivery systems.
Industry: It is used in the production of specialty chemicals, polymers, and coatings. Its unique properties make it suitable for applications requiring high chemical resistance and stability.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-1-(isocyanatomethyl)benzene involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic sites on proteins, enzymes, and other biological molecules, forming stable covalent bonds. This reactivity can be exploited to modify the activity of enzymes, inhibit specific biochemical pathways, or deliver therapeutic agents to targeted sites within the body.
Comparison with Similar Compounds
2,4-Difluoro-1-(isocyanatomethyl)benzene can be compared with other similar compounds such as:
2,4-Difluoro-1-(methyl)benzene: Lacks the isocyanate group, making it less reactive in forming covalent bonds with nucleophiles.
2,4-Dichloro-1-(isocyanatomethyl)benzene: Contains chlorine atoms instead of fluorine, which can affect its reactivity and stability.
2,4-Difluoro-1-(isocyanatoethyl)benzene: Has an ethyl group instead of a methyl group, which can influence its steric properties and reactivity.
The uniqueness of this compound lies in its combination of fluorine atoms and an isocyanatomethyl group, providing a balance of reactivity and stability that is valuable in various applications.
Properties
IUPAC Name |
2,4-difluoro-1-(isocyanatomethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c9-7-2-1-6(4-11-5-12)8(10)3-7/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVJXDIJPMYSOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CN=C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1291101-40-0 |
Source
|
Record name | 2,4-difluoro-1-(isocyanatomethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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